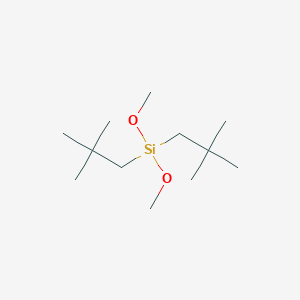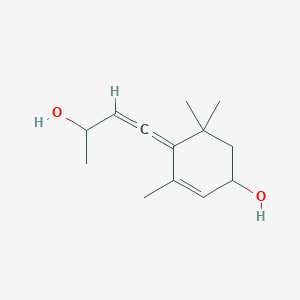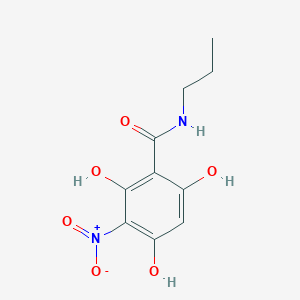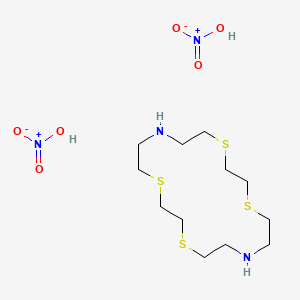
butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with a butylating agent. One common method is the reaction of 2-mercaptoacetic acid with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the butyl group into the thiazolidine ring, resulting in a more sustainable and versatile process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with different substituents.
Butyl (4R)-2-thioxo-1,3-thiazolidine-4-carboxylate: A closely related compound with a thioxo group instead of a sulfanylidene group.
Uniqueness
Butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Propiedades
Número CAS |
162471-33-2 |
|---|---|
Fórmula molecular |
C8H13NO2S2 |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C8H13NO2S2/c1-2-3-4-11-7(10)6-5-13-8(12)9-6/h6H,2-5H2,1H3,(H,9,12)/t6-/m0/s1 |
Clave InChI |
NHTMJYKIVIJWLX-LURJTMIESA-N |
SMILES isomérico |
CCCCOC(=O)[C@@H]1CSC(=S)N1 |
SMILES canónico |
CCCCOC(=O)C1CSC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


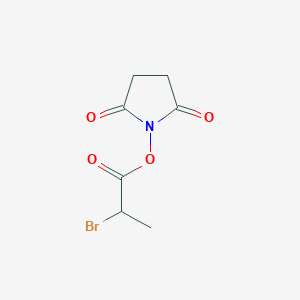
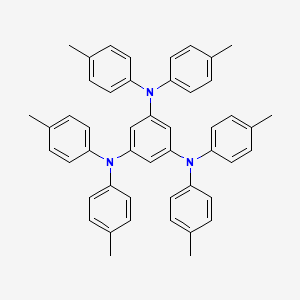
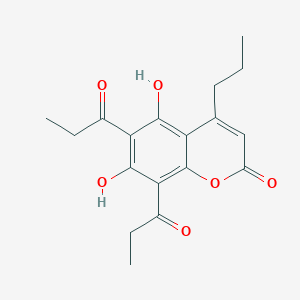
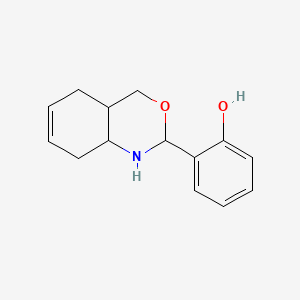
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)

![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
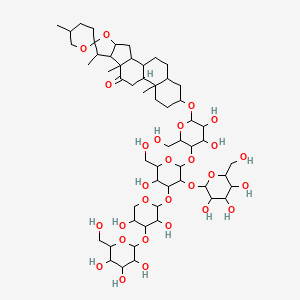
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
